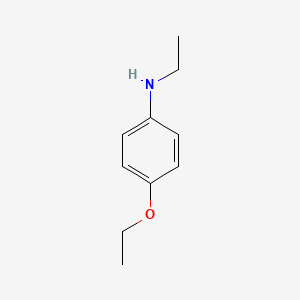
(4-Ethoxyphenyl)ethylamine
Übersicht
Beschreibung
“(4-Ethoxyphenyl)ethylamine” is a chemical compound that is used in various applications. It is an organic compound that contains an ethoxyphenyl group and an ethylamine group .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The process typically starts with the reaction of a carbonyl compound with a primary amine to form an imine intermediate. This intermediate is then reduced to the amine . Another method involves the alkylation of amines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 4-ethoxyphenyl group attached to an ethylamine group . The molecular formula is C9H13NO .Chemical Reactions Analysis
“this compound” can undergo several types of reactions. For example, it can be alkylated by reaction with a primary alkyl halide . It can also undergo reductive amination, where an imine intermediate is formed by a nucleophilic addition reaction, and the C=N bond of the imine is then reduced to the amine .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Research
(Yardley et al., 1990) explored the synthesis of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, assessing their potential as antidepressants. These derivatives, including variants like venlafaxine, were tested in rodent models for their ability to influence neurotransmitter uptake and potential antidepressant activity.
Structural Studies
In the realm of structural chemistry, (Datta et al., 1994) conducted a study on p-Hydroxyephedrinium dihydrogenphosphate, analyzing its structural configuration through single-crystal X-ray diffraction.
Polymer Science
A study by (Luliński & Maciejewska, 2013) focused on 2-(4-Methoxyphenyl)ethylamine imprinted polymers, examining the impact of various monomers and porogens on their morphology, structure, and recognition properties.
Organic Chemistry
In organic chemistry, (Carroll et al., 1991) described the synthesis and characterization of (o-formylphenyl)ethylamines, providing insight into their unique ring-chain tautomeric systems.
Enzymatic Studies
(Gill et al., 2007) developed an efficient biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine, utilizing lipase-mediated acylation.
Analytical Chemistry
(Krstulović et al., 1982) designed a method for the quantitative determination of 4-hydroxy-3-methoxyphenylacetic acid and other monoamine metabolites in human cerebrospinal fluid, using high-performance liquid chromatography.
Biomedical Applications
(Sahiner et al., 2018) reported on the biomedical applications of polydopamine particles, highlighting their potential as blood-compatible, antioxidant, and drug delivery materials.
Safety and Hazards
Zukünftige Richtungen
The future directions for “(4-Ethoxyphenyl)ethylamine” research could involve further exploration of its synthesis methods, its potential applications, and its biological activity . Additionally, more research could be done to better understand its mechanism of action and its safety profile.
Relevant Papers One relevant paper discusses the synthesis and characterization of Schiff base ligand derived from 1-Hydroxy-2-acetonaphthone and 4-Methoxyphenyl ethylamine and their complexes with Au (III), Pd (II), Cu (II), Fe (II) and Mn (II) transition metal ions . Another paper discusses an improved process for the synthesis of 1-(4-methoxyphenyl)ethylamine .
Eigenschaften
IUPAC Name |
4-ethoxy-N-ethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIDBIBUGVRZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



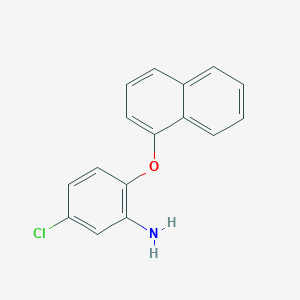
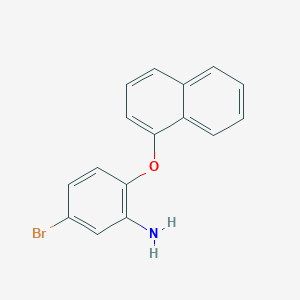


![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3148710.png)
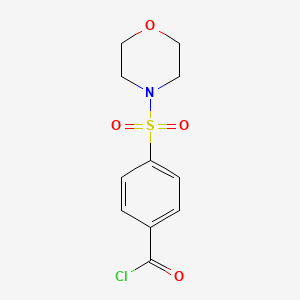

![1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine](/img/structure/B3148731.png)

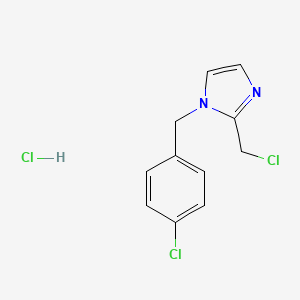

![1-[4-(3-Bromopropoxy)phenyl]ethanone](/img/structure/B3148748.png)
![4-[(2,4-Dichlorobenzyl)amino]butanoic acid](/img/structure/B3148762.png)
![2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3148765.png)